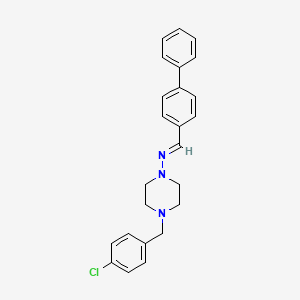![molecular formula C10H12N4O2 B3911661 methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate](/img/structure/B3911661.png)
methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate
Übersicht
Beschreibung
Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate, also known as MDCB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a hydrazine derivative of benzoic acid and has been synthesized through a number of methods. In
Wirkmechanismus
The mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is not fully understood. However, studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate induces apoptosis in cancer cells by activating the caspase pathway. methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In terms of its anti-inflammatory effects, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have low toxicity in vitro and in vivo. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is metabolized by the liver and excreted in the urine. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its low toxicity and high solubility in aqueous solutions. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate and its potential use as an anticancer and anti-inflammatory agent. Finally, studies are needed to investigate the potential use of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been used in scientific research as a potential anticancer agent. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
methyl 4-[(E)-(diaminomethylidenehydrazinylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-9(15)8-4-2-7(3-5-8)6-13-14-10(11)12/h2-6H,1H3,(H4,11,12,14)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNHEQQSVPICY-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-bromo-2-thienyl)methylene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911589.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3911593.png)
![4-[(2-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B3911604.png)
![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3911613.png)
![4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B3911614.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3911621.png)
![5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3911628.png)



![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3911651.png)

![1H-imidazol-2-yl[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanone](/img/structure/B3911656.png)
